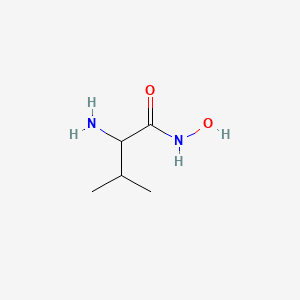![molecular formula C11H10FN3OS B7787962 2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7787962.png)
2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that contains both a thiazole ring and a hydrazone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one typically involves the condensation of 4-fluoroacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one include other thiazole derivatives such as:
- 2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one
- 2-[(2Z)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and properties . The presence of the fluorine atom in this compound may enhance its biological activity and stability compared to its analogs.
Eigenschaften
IUPAC Name |
2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7(8-2-4-9(12)5-3-8)14-15-11-13-10(16)6-17-11/h2-5H,6H2,1H3,(H,13,15,16)/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUODIHNXLQOAV-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=O)CS1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=O)CS1)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787879.png)
![2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7787882.png)
![2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]-4,5,6,7-tetrahydro-1H-indazol-3-one](/img/structure/B7787891.png)


![(NZ,E)-2-cyano-N-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7787910.png)

![N-[(methoxyamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B7787928.png)
![4-(2-fluorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7787930.png)
![5-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787934.png)
![(NZ,E)-2-cyano-3-(dimethylamino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide](/img/structure/B7787937.png)
![(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide](/img/structure/B7787940.png)

![2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7787955.png)
